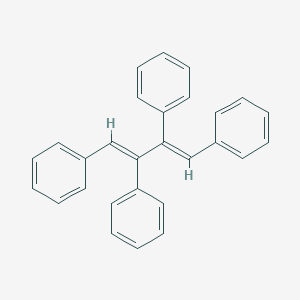

1,2,3,4-Tetraphenyl-1,3-butadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetraphenyl-1,3-butadiene (TPB) is a fluorescent organic compound that has been extensively studied in the field of materials science and organic electronics. TPB is a conjugated molecule with a butadiene backbone and four phenyl groups attached to the carbon atoms. TPB has gained significant attention due to its unique optical properties and its potential applications in various fields such as optoelectronics, photovoltaics, and bioimaging.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetraphenyl-1,3-butadiene is related to its conjugated structure. 1,2,3,4-Tetraphenyl-1,3-butadiene absorbs light in the ultraviolet and visible regions of the spectrum, and the absorbed energy is transferred to the phenyl groups, which then emit light at a longer wavelength. This process is known as fluorescence resonance energy transfer (FRET).

Biochemical and Physiological Effects

1,2,3,4-Tetraphenyl-1,3-butadiene has no known biochemical or physiological effects. It is a non-toxic compound that has been extensively studied for its optical properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2,3,4-Tetraphenyl-1,3-butadiene in lab experiments include its high fluorescence quantum yield, good thermal stability, and excellent photostability. 1,2,3,4-Tetraphenyl-1,3-butadiene is also easy to synthesize and purify, making it an ideal material for research. The limitations of using 1,2,3,4-Tetraphenyl-1,3-butadiene include its sensitivity to oxygen and moisture, which can affect its fluorescence properties.

Future Directions

There are several future directions for research on 1,2,3,4-Tetraphenyl-1,3-butadiene. One area of research is the development of new synthesis methods for 1,2,3,4-Tetraphenyl-1,3-butadiene that are more efficient and cost-effective. Another area of research is the application of 1,2,3,4-Tetraphenyl-1,3-butadiene in new fields such as nanotechnology and biotechnology. 1,2,3,4-Tetraphenyl-1,3-butadiene has potential applications in the development of fluorescent sensors for detecting biological molecules and in the fabrication of nanoscale devices for electronics and photonics. Additionally, research can be conducted on the modification of 1,2,3,4-Tetraphenyl-1,3-butadiene to improve its fluorescence properties and to make it more suitable for specific applications.

Synthesis Methods

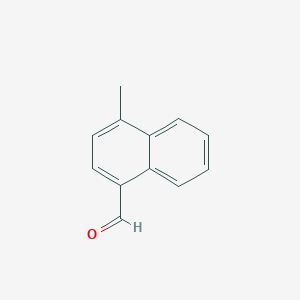

1,2,3,4-Tetraphenyl-1,3-butadiene can be synthesized using various methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the McMurry coupling reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. In the case of 1,2,3,4-Tetraphenyl-1,3-butadiene, the phosphonium salt is reacted with benzaldehyde to form the butadiene backbone, which is then coupled with phenyl groups using the McMurry coupling reaction.

Scientific Research Applications

1,2,3,4-Tetraphenyl-1,3-butadiene has been extensively studied in the field of organic electronics, where it is used as a fluorescent material in organic light-emitting diodes (OLEDs). 1,2,3,4-Tetraphenyl-1,3-butadiene has high fluorescence quantum yield, good thermal stability, and excellent photostability, making it an ideal material for OLEDs. 1,2,3,4-Tetraphenyl-1,3-butadiene has also been used in the field of bioimaging, where its fluorescence properties have been utilized for imaging biological samples.

properties

CAS RN |

1608-10-2 |

|---|---|

Product Name |

1,2,3,4-Tetraphenyl-1,3-butadiene |

Molecular Formula |

C28H22 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene |

InChI |

InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+ |

InChI Key |

DAABVBOFAIYKNX-GPAWKIAZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4 |

SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS RN |

1608-11-3 |

Pictograms |

Irritant |

synonyms |

(1E,3E)-1,2,3,4-Tetraphenyl-1,3-butadiene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)